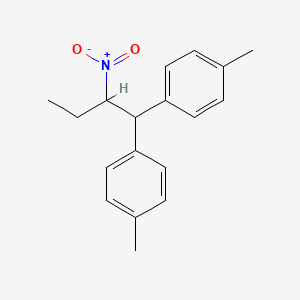
Benzene, 1,1'-(2-nitrobutylidene)bis(4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-): is an organic compound characterized by the presence of a benzene ring substituted with a 2-nitrobutylidene group and two 4-methyl groups. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzene with 2-nitrobutylidene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions, facilitated by the electron-withdrawing nitro group.
Reduction and Oxidation: The nitro group can be reduced or oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
- Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(4-methyl-)
Uniqueness
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) is unique due to the presence of the 2-nitrobutylidene group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
85078-19-9 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C18H21NO2/c1-4-17(19(20)21)18(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h5-12,17-18H,4H2,1-3H3 |
InChI Key |
HOXCMPCGPFWRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















